![molecular formula C13H15Cl2N3 B12417561 Varenicline-d4 (dihydrochloride)](/img/structure/B12417561.png)
Varenicline-d4 (dihydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Varenicline-d4 (dihydrochloride) is a deuterium-labeled form of varenicline dihydrochloride. Varenicline is a partial agonist of the nicotinic acetylcholine receptor, specifically targeting the α4β2 subtype. This compound is primarily used in scientific research, particularly in studies related to smoking cessation due to its ability to modulate nicotinic receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of varenicline-d4 (dihydrochloride) involves the incorporation of deuterium atoms into the varenicline molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of varenicline-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions
Varenicline-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of varenicline-d4 (dihydrochloride) can lead to the formation of N-oxide derivatives, while reduction can yield deuterium-labeled reduced forms of the compound .
Scientific Research Applications
Research Applications
-
Smoking Cessation :
- Varenicline-d4 is extensively used in clinical trials to assess smoking cessation efficacy. Studies indicate that varenicline is significantly more effective than placebo and other nicotine replacement therapies. For instance, a meta-analysis revealed that approximately 20% of individuals treated with varenicline remained abstinent after one year .
- Clinical Trials : One notable randomized clinical trial focused on adolescents and young adults demonstrated the safety and efficacy of varenicline for smoking cessation, reinforcing its role as a viable option for younger populations .
-
Pharmacokinetics and Metabolism Studies :
- As a stable isotope-labeled compound, varenicline-d4 is beneficial for pharmacokinetic studies. It allows researchers to trace the metabolism and distribution of varenicline in biological systems without interference from endogenous compounds.
- Studies utilizing varenicline-d4 can provide insights into how variations in metabolism affect individual responses to treatment, which is essential for personalized medicine approaches.
-
Neuroscience Research :
- Varenicline-d4 is used in neuroscience to study the role of nicotinic receptors in addiction pathways. Understanding how varenicline interacts with these receptors can elucidate mechanisms underlying nicotine dependence and withdrawal.
- Researchers have explored the neurochemical effects of varenicline on dopamine release, which is critical for understanding its impact on mood and cravings during smoking cessation .
Case Study 1: Efficacy in Diverse Populations
A clinical trial involving diverse populations assessed the effectiveness of varenicline compared to traditional methods like bupropion and nicotine replacement therapy. Results indicated that varenicline significantly increased quit rates across various demographics, highlighting its broad applicability .
Case Study 2: Long-term Outcomes
Another study focused on long-term outcomes following treatment with varenicline-d4. Participants who completed a 12-week treatment regimen reported sustained abstinence rates at six months post-treatment, emphasizing the potential for long-term success with this medication .
Data Tables
Study | Population | Intervention | Outcome |
---|---|---|---|
Clinical Trial 1 | Adolescents | Varenicline vs Placebo | 20% quit rate at 1 year |
Clinical Trial 2 | Adults | Varenicline vs Bupropion | Higher quit rates with Varenicline |
Pharmacokinetics Study | Healthy Volunteers | Varenicline-d4 Labeling | Traced metabolism pathways |
Mechanism of Action
Varenicline-d4 (dihydrochloride) exerts its effects by acting as a partial agonist at the α4β2 nicotinic acetylcholine receptors. This means it partially activates these receptors while also blocking nicotine from binding to them. This dual action helps reduce nicotine cravings and withdrawal symptoms in individuals trying to quit smoking. The compound also interacts with other nicotinic receptor subtypes, such as α3β4 and α7, contributing to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
Varenicline (dihydrochloride): The non-deuterated form of varenicline-d4 (dihydrochloride).
Cytisine: Another nicotinic receptor partial agonist used in smoking cessation.
Bupropion: An atypical antidepressant that also acts as a smoking cessation aid.
Uniqueness
Varenicline-d4 (dihydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to improved metabolic stability and altered pharmacokinetic profiles, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C13H15Cl2N3 |
---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
13,13,15,15-tetradeuterio-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene;dihydrochloride |
InChI |
InChI=1S/C13H13N3.2ClH/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;;/h1-2,4-5,8-9,14H,3,6-7H2;2*1H/i6D2,7D2;; |
InChI Key |
NZVVYNGXLGJKCW-AXHRBNSXSA-N |
Isomeric SMILES |
[2H]C1(C2CC(C3=CC4=NC=CN=C4C=C23)C(N1)([2H])[2H])[2H].Cl.Cl |
Canonical SMILES |
C1C2CNCC1C3=CC4=NC=CN=C4C=C23.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.